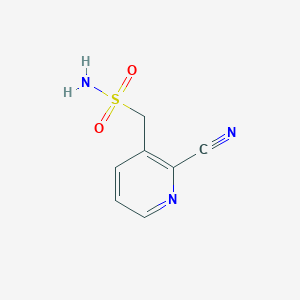

(2-Cyanopyridin-3-yl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O2S |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

(2-cyanopyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c8-4-7-6(2-1-3-10-7)5-13(9,11)12/h1-3H,5H2,(H2,9,11,12) |

InChI Key |

AMHMUOKABSUZRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Cyanopyridin 3 Yl Methanesulfonamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For (2-Cyanopyridin-3-yl)methanesulfonamide, two primary disconnections are most logical.

Disconnection A: Sulfonamide (S-N) Bond

The most straightforward disconnection is at the sulfonamide S-N bond. This approach simplifies the target molecule into two key synthons: (2-cyanopyridin-3-yl)methanesulfonyl chloride and a simple nitrogen source like ammonia. This strategy isolates the challenge to the synthesis of the functionalized sulfonyl chloride intermediate.

Disconnection B: Carbon-Sulfur (C-S) Bond

An alternative disconnection breaks the C-S bond between the pyridine-adjacent methylene (B1212753) group and the sulfur atom. This leads to a 3-(halomethyl)-2-cyanopyridine electrophile and a nucleophilic sulfonamide synthon (e.g., the anion of methanesulfonamide) or a sulfur nucleophile that can be later oxidized and aminated.

These retrosynthetic pathways guide the development of the forward synthesis, highlighting the critical intermediates that must be prepared.

Direct Synthesis Routes to this compound

Direct synthesis of the title compound hinges on the effective preparation of key cyanopyridine intermediates and the subsequent formation of the sulfonamide group.

The synthesis of the core 2-cyanopyridine (B140075) structure can be achieved through various methods. One of the most powerful and versatile approaches involves multi-component condensation reactions. These reactions allow for the rapid assembly of polysubstituted pyridines from simple acyclic precursors.

A common strategy for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives, which are valuable precursors, involves a one-pot reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. researchgate.net The use of different starting materials allows for a high degree of substitution on the pyridine (B92270) ring. For example, a general method for synthesizing 4,6-disubstituted 2-amino-3-cyanopyridines has been described using MgO as a highly effective heterogeneous base catalyst. researchgate.net

Another critical intermediate is 2-chloro-3-cyanopyridine. This precursor is particularly useful for subsequent nucleophilic substitution reactions to introduce functionality at the 2-position. consensus.app The synthesis of 3-cyanopyridine (B1664610) itself can be accomplished via the sulfonation of pyridine, followed by conversion of the resulting pyridine-3-sulfonic acid to the nitrile with a cyanide salt. google.com While this produces the 3-cyano isomer, similar principles can be applied to generate other cyanopyridine isomers.

Once the appropriately functionalized pyridine precursor is obtained, the final step is the formation of the sulfonamide. The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. researchgate.net

Following Retrosynthetic Disconnection A, the key intermediate (2-cyanopyridin-3-yl)methanesulfonyl chloride would be reacted with ammonia. The synthesis of this sulfonyl chloride would likely proceed from a 3-methyl-2-cyanopyridine precursor. The synthetic sequence would involve:

Radical Halogenation: Free-radical bromination of the methyl group to yield 3-(bromomethyl)-2-cyanopyridine.

Thiol Formation: Substitution of the bromide with a sulfur nucleophile (e.g., sodium thiomethoxide or thiourea (B124793) followed by hydrolysis) to form the corresponding thiol or thioether.

Oxidative Chlorination: Oxidation of the sulfur intermediate to the sulfonyl chloride using agents like chlorine in the presence of water.

Alternatively, various methods have been developed for sulfonamide synthesis that avoid starting from sulfonyl chlorides. For instance, a convenient one-pot synthesis from amine-derived sulfonate salts using cyanuric chloride as an activating agent has been reported, offering a mild and efficient route. researchgate.net

Exploration of Diversification Strategies for Structural Analogues

The development of structural analogues is crucial for exploring structure-activity relationships. Condensation reactions and nucleophilic substitutions are powerful tools for generating diverse libraries of this compound analogues.

Condensation reactions are highly effective for building the pyridine core with various substituents. Multi-component reactions (MCRs) are particularly advantageous as they combine several simple starting materials in a single step to create complex products, which is an efficient and atom-economical approach. acsgcipr.org

The Hantzsch pyridine synthesis and related methodologies, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, involve the condensation of carbonyl compounds, an amine source (like ammonium acetate), and active methylene compounds to form the pyridine ring. acsgcipr.orgbaranlab.org By systematically varying the initial components, a wide array of substituted pyridine analogues can be generated. A plausible mechanism for a related pyridine synthesis involves the Knoevenagel condensation of an aldehyde and malononitrile, which then reacts with an enamine intermediate, followed by cyclization and oxidation to form the aromatic pyridine ring. rsc.org

| Aldehyde Component | Active Methylene Component | Ketone/Enamine Source | Resulting Pyridine Core |

|---|---|---|---|

| Benzaldehyde | Malononitrile | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetone | 2-Amino-4-(4-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridine |

| Furfural | Malononitrile | Cyclohexanone | 2-Amino-3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline |

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridine ring, especially when it is activated by electron-withdrawing groups like the cyano group. The nitrogen atom in the pyridine ring and the cyano group at the C-2 position make the C-4 and C-6 positions electron-deficient and thus susceptible to nucleophilic attack. echemi.com

| Pyridine Precursor | Nucleophile | Resulting Substituted Pyridine |

|---|---|---|

| 2-Chloro-3-cyanopyridine | Hydrazine | 2-Hydrazinyl-3-cyanopyridine consensus.app |

| 2-Chloro-3-cyanopyridine | Piperidine | 3-Cyano-2-(piperidin-1-yl)pyridine consensus.app |

| 1-Alkyl-4-cyanopyridinium salt | Aliphatic Amines | 1-Alkyl-4-(alkylamino)pyridinium salt rsc.org |

| 2-Chloro-3-cyanopyridine | Sodium Azide | 2-Azido-3-cyanopyridine consensus.app |

These nucleophilic substitution reactions provide a modular approach to creating libraries of analogues for further investigation.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent a highly efficient strategy for the assembly of complex molecules like polysubstituted pyridines. researchgate.net A prominent approach for synthesizing the core 2-amino-3-cyanopyridine scaffold, a likely precursor to this compound, is a four-component reaction. This reaction typically involves an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by a catalyst. scielo.brresearchgate.netresearchgate.net

This methodology is valued for its atom economy, operational simplicity, and the ability to generate diverse molecular structures from readily available starting materials. researchgate.netnih.gov Various catalysts have been employed to promote this transformation, ranging from heterogeneous catalysts like nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) and copper nanoparticles on charcoal to various solid acid catalysts. scielo.brresearchgate.netmdpi.com These catalysts often allow for environmentally benign conditions, such as solvent-free reactions or the use of green solvents like ethanol. nih.govmdpi.com

The general applicability of this MCR is demonstrated by the wide variety of aldehydes and ketones that can be successfully employed, including those with both electron-donating and electron-withdrawing substituents, leading to good to excellent yields of the corresponding 2-amino-3-cyanopyridine derivatives. scielo.brscispace.com

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Na₂CaP₂O₇ (nanostructured) | Aromatic aldehyde, Malononitrile, Methyl ketone/Cyclohexanone, Ammonium acetate | 80 °C, Solvent-free | 84–94% | mdpi.com |

| Copper nanoparticles on charcoal (Cu/C) | Ketone, Aldehyde, Malononitrile, Ammonium acetate | Refluxing acetonitrile | Good to excellent | scielo.br |

| Microwave Irradiation (catalyst-free) | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave, Ethanol | 82-94% | nih.gov |

| TBBDA / PBBS | Aldehyde, Substituted acetophenone, Malononitrile, Ammonium acetate | 100 °C, Solvent-free | Good to excellent | researchgate.net |

Metal-catalyzed Coupling Reactions for Pyridine Scaffolds

Metal-catalyzed cross-coupling reactions provide a powerful alternative for constructing the this compound scaffold, either by building the ring system or by functionalizing a pre-existing pyridine ring. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

For instance, a 3-aminopyridine (B143674) derivative could serve as a key intermediate. The introduction of the cyano group at the C2 position can be challenging but may be achieved through various cyanation methods, potentially involving transition metal catalysts. organic-chemistry.org Modern methods avoid highly toxic cyanide salts, instead utilizing sources like 1,4-dicyanobenzene or even CO₂/NH₃ with nickel catalysis for C-N bond cyanation. organic-chemistry.orgnih.gov

Alternatively, a suitably halogenated pyridine, such as a 3-amino-2-chloropyridine, could undergo palladium-catalyzed sulfamoylation or a related sulfination reaction to install the methanesulfonamide (B31651) moiety or a precursor. nih.govbohrium.com Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for coupling amines with aryl halides and could be adapted for the formation of the S-N bond in the sulfonamide. eurjchem.com Similarly, Suzuki-Miyaura reactions are extensively used to form C-C bonds, enabling the attachment of various aryl or other groups to the pyridine ring, thereby creating diverse analogues. mdpi.commdpi.com

| Reaction Type | Catalyst System (Example) | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst + Ligand (e.g., RuPhos, BrettPhos) | Aryl/Heteroaryl Halide + Amine | C-N | eurjchem.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl/Heteroaryl Halide + Boronic Acid/Ester | C-C | mdpi.com |

| Cyanation | Pd catalyst or Ni catalyst | Aryl Halide/Sulfonate + Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | C-CN | organic-chemistry.org |

| Sulfination/Sulfonamidation | Pd catalyst | Aryl Halide + Sulfinate Salt or N-Sulfinylamine | C-S / S-N | nih.govnih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. While specific mechanistic studies on this compound are not available, the mechanisms of the underlying key transformations have been investigated.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The mechanism for the four-component synthesis of 2-amino-3-cyanopyridines is generally believed to proceed through a cascade of classical reactions. mdpi.com The process likely initiates with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base or the catalyst acting as a Lewis acid to activate the aldehyde's carbonyl group. nih.govmdpi.com Concurrently, the ketone reacts with the ammonium salt to form an enamine intermediate. A subsequent Michael addition occurs between the Knoevenagel product and the enamine. The resulting adduct then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the cyano group, followed by tautomerization and aromatization (often through oxidation or elimination) to yield the stable pyridine ring. mdpi.com Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for characterizing intermediates and final products, confirming the proposed structures at each stage. nih.govekb.eg

For metal-catalyzed reactions, kinetic and spectroscopic studies are vital for elucidating the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (in Suzuki reactions) or coordination of the amine (in Buchwald-Hartwig reactions), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst.

Stereochemical Considerations in Synthetic Design

While this compound itself is an achiral molecule, the synthesis of its analogues often requires careful control of stereochemistry, especially when introducing chiral centers or creating more complex three-dimensional structures. The functionalization of the pyridine ring can lead to the formation of chiral derivatives, necessitating stereoselective synthetic methods. researchgate.netacs.orgacs.org

One major strategy involves the asymmetric dearomatization of the pyridine ring to create stereo-defined piperidines or dihydropyridines, which can then be used as chiral building blocks. mdpi.com Catalytic and stereoselective dearomatization reactions have emerged as a powerful tool for this purpose. mdpi.com These methods allow for high control over both regioselectivity and stereoselectivity. researchgate.netacs.org The choice of activating group on the pyridine nitrogen, the nucleophile, and the chiral catalyst are all critical factors in determining the stereochemical outcome. acs.org

For example, N-acyl pyridinium (B92312) salts can be attacked by nucleophiles in a regio- and stereoselective manner to produce chiral dihydropyridines. acs.org The subsequent manipulation of these intermediates, including potential re-aromatization, allows for the synthesis of enantioenriched pyridine derivatives that would be inaccessible through direct substitution on the aromatic ring.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyanopyridin 3 Yl Methanesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-Cyanopyridin-3-yl)methanesulfonamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl group of the methanesulfonamide (B31651) moiety. The chemical shifts are influenced by the electronic effects of the cyano and methanesulfonamide substituents.

The pyridine ring protons (H-4, H-5, and H-6) would likely appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the cyano group at the C-2 position and the nitrogen atom in the pyridine ring would cause the adjacent proton, H-6, to be the most downfield-shifted. The H-4 and H-5 protons would resonate at slightly higher fields. The coupling between these protons would result in a characteristic splitting pattern, likely a doublet of doublets or a multiplet for each, allowing for their differentiation.

The methyl protons of the methanesulfonamide group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.0 ppm. The exact chemical shift would be influenced by the solvent used for the analysis. The integration of these signals would correspond to the number of protons in each environment (1H for each pyridine proton and 3H for the methyl group).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | dd | J(H4-H5) = 7-8 Hz, J(H4-H6) = 1-2 Hz |

| H-5 | 7.4 - 7.7 | dd | J(H5-H4) = 7-8 Hz, J(H5-H6) = 4-5 Hz |

| H-6 | 8.6 - 8.9 | dd | J(H6-H5) = 4-5 Hz, J(H6-H4) = 1-2 Hz |

| -SO₂CH₃ | 2.9 - 3.2 | s | - |

| -NH- | 9.0 - 10.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The carbon atoms of the pyridine ring would resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the cyano group (C-2) and the carbon bearing the methanesulfonamide group (C-3) would be significantly influenced by these substituents. The cyano carbon itself would appear in a characteristic region for nitriles (δ 115-120 ppm). The remaining pyridine carbons (C-4, C-5, and C-6) would have chemical shifts determined by their position relative to the nitrogen atom and the substituents. The methyl carbon of the methanesulfonamide group would be found in the upfield region of the spectrum (δ 35-45 ppm).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| -CN | 115 - 118 |

| -SO₂CH₃ | 38 - 42 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the pyridine protons. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons of the pyridine ring (C-4, C-5, and C-6) and the methyl carbon of the methanesulfonamide group by correlating their respective ¹H and ¹³C signals.

Correlations from the methyl protons (-SO₂CH₃) to the C-3 carbon.

Correlations from H-4 to C-2, C-3, and C-5.

Correlations from H-5 to C-3 and C-4.

Correlations from H-6 to C-2 and C-5.

These 2D NMR techniques, when used in conjunction, would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₇N₃O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed mass, with a very low tolerance (typically < 5 ppm), to confirm the molecular formula.

Fragmentation Pattern Interpretation

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion and to analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structural components of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond. nih.govacs.org This would result in the formation of a methanesulfonyl radical (•SO₂CH₃) and a protonated 3-amino-2-cyanopyridine cation, or a methanesulfonyl cation ([CH₃SO₂]⁺) and a neutral 3-amino-2-cyanopyridine molecule. Another characteristic fragmentation of sulfonamides involves the loss of sulfur dioxide (SO₂). nih.gov

The cyanopyridine moiety could also undergo fragmentation, for instance, through the loss of HCN from the pyridine ring. The interpretation of these fragmentation patterns, aided by the high mass accuracy of HRMS, would provide strong corroborating evidence for the structure of this compound.

| Fragment Ion | Predicted m/z | Proposed Structure / Loss |

| [M+H]⁺ | 198.0337 | Protonated molecular ion |

| [M+H - SO₂]⁺ | 134.0565 | Loss of sulfur dioxide |

| [C₆H₅N₃]⁺ | 120.0510 | Loss of methanesulfonamide group |

| [CH₃SO₂]⁺ | 79.9826 | Methanesulfonyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm its molecular structure.

The primary functional groups and their anticipated vibrational frequencies are:

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.comripublication.com. The N-H stretching vibrations of the primary sulfonamide would typically be observed in the region of 3390–3229 cm⁻¹ znaturforsch.com. Additionally, a key S-N stretching vibration is anticipated between 924 cm⁻¹ and 906 cm⁻¹ znaturforsch.com.

Cyano Group (-C≡N): The nitrile group is characterized by a sharp, medium-intensity absorption band corresponding to the C≡N triple bond stretch. This peak is typically found in the 2240–2220 cm⁻¹ region. For 2-cyanopyridine (B140075) specifically, this stretching vibration is observed around 2202 cm⁻¹ researchgate.net.

Pyridine Ring: The aromatic pyridine ring exhibits several characteristic vibrations. C-H stretching modes on the ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1600–1400 cm⁻¹ region researchgate.net.

Methylene (B1212753) Group (-CH₂-): The methylene bridge connecting the pyridine ring and the sulfonamide group will show C-H stretching vibrations just below 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | N-H Stretch | 3390 - 3229 | Medium |

| Pyridine Ring (-C-H) | C-H Aromatic Stretch | > 3000 | Medium-Weak |

| Methylene (-CH₂) | C-H Aliphatic Stretch | < 3000 | Medium-Weak |

| Cyano (-C≡N) | C≡N Stretch | ~2220 | Medium, Sharp |

| Pyridine Ring | C=C, C=N Ring Stretch | 1600 - 1400 | Medium-Strong |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1344 - 1317 | Strong |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1187 - 1147 | Strong |

| Sulfonamide (-S-N) | S-N Stretch | 924 - 906 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural analysis. For organic compounds like sulfonamide derivatives, several standard methodologies are employed rsc.orgresearchgate.net.

Slow Evaporation: This is the simplest and most common technique. A saturated or nearly saturated solution of the compound is prepared in a suitable solvent, filtered to remove dust particles, and left undisturbed in a loosely covered container. The solvent evaporates slowly over time, increasing the solute concentration and allowing for the gradual formation of large, well-ordered crystals rochester.eduuni-marburg.de. The choice of solvent is crucial; a solvent in which the compound is moderately soluble often yields the best results rochester.edu.

Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the solution cools, it becomes supersaturated, inducing crystallization uni-marburg.dentu.edu.sg.

Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container along with a vial of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses in the vapor phase into the compound's solution, reducing its solubility and promoting crystal growth researchgate.netntu.edu.sg.

Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense anti-solvent (or vice-versa) in a narrow tube. Crystals form slowly at the interface where the two liquids mix via diffusion ntu.edu.sg.

Once a suitable crystal is obtained, its structure is determined through single-crystal X-ray diffraction. The process involves several key steps fiveable.me:

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

Structure Solution: The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This "phase problem" is the central challenge of structure determination. For small molecules, it is typically solved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates fiveable.me.

Structure Refinement: An initial atomic model is generated from the solution. This model is then refined using a least-squares method, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model fiveable.mewikipedia.orgucl.ac.uk. The quality of the final refined structure is assessed using residual factors (R-factors), with lower values indicating a better fit between the model and the experimental data.

The solid-state architecture of this compound would be dictated by a network of non-covalent interactions. The presence of strong hydrogen bond donors (sulfonamide N-H) and multiple acceptors (sulfonyl oxygens, pyridine nitrogen, and cyano nitrogen) suggests a highly organized crystal packing.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen-bonding moiety. The two protons on the amide nitrogen (donors) can form strong hydrogen bonds with the sulfonyl oxygen atoms (acceptors) of neighboring molecules. This N-H···O interaction is a dominant feature in the crystal structures of most sulfonamides, often leading to the formation of chains or dimeric motifs nih.govacs.orgsemanticscholar.org. Additionally, the pyridine nitrogen and the cyano nitrogen can act as hydrogen bond acceptors, potentially leading to more complex, three-dimensional networks acs.org.

π-π Stacking: The electron-deficient pyridine ring is expected to participate in π-π stacking interactions with adjacent rings. These interactions, where the aromatic rings pack in an offset, face-to-face, or edge-to-face (T-shaped) manner, are crucial for stabilizing the crystal lattice nih.govacs.orgresearchgate.net. The typical distance for such interactions is between 3.3 and 3.8 Å.

The following table summarizes the potential intermolecular interactions.

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Strong, directional; ~1.8-2.2 Å (H···O) |

| Hydrogen Bond | Sulfonamide N-H | Pyridine N | Directional; ~1.9-2.3 Å (H···N) |

| Hydrogen Bond | Sulfonamide N-H | Cyano N | Directional; ~2.0-2.4 Å (H···N) |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Parallel-displaced or T-shaped; ~3.3-3.8 Å |

| Weak Hydrogen Bond | Methylene/Pyridine C-H | Sulfonyl O | Weaker, less directional; ~2.2-2.8 Å (H···O) |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, through substitution at the methylene bridge, the resulting enantiomers could be characterized using chiroptical techniques.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light mdpi.com. These methods are powerful alternatives to X-ray crystallography for determining the absolute configuration of chiral molecules in solution, especially when suitable crystals cannot be obtained nih.govspectroscopyeurope.comamericanlaboratory.com.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions.

For a chiral derivative of this compound, the absolute configuration would be determined by comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted computationally using methods like Density Functional Theory (DFT) nih.govspectroscopyeurope.com. A match between the signs and relative intensities of the experimental and calculated spectra for a specific enantiomer (e.g., the R-enantiomer) allows for an unambiguous assignment of the molecule's absolute configuration americanlaboratory.com.

Computational Chemistry and Theoretical Modeling of 2 Cyanopyridin 3 Yl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide insights that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (2-Cyanopyridin-3-yl)methanesulfonamide, DFT calculations would be employed to determine its optimized molecular geometry, electron density distribution, and electrostatic potential. This information is critical for understanding the molecule's stability, polarity, and the regions susceptible to electrophilic or nucleophilic attack. Without published research, specific values for parameters such as bond lengths, bond angles, dihedral angles, and atomic charges for this molecule remain uncalculated.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be derived from these energies. Currently, there is no available data on the HOMO-LUMO energies or the associated chemical reactivity indices for this compound.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound This table is for illustrative purposes only, as no data is currently available.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. DFT methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra are invaluable for structural elucidation. However, no such theoretical spectroscopic data has been published for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design.

Binding Mode Prediction and Conformational Analysis

For this compound to be evaluated as a potential therapeutic agent, it would be docked into the active site of a specific biological target (e.g., an enzyme or receptor). This process would predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This conformational analysis is essential for understanding the mechanism of action, but no such studies have been performed or published for this compound.

Scoring Functions for Binding Affinity Estimation

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a target. The resulting score is used to rank different poses and different ligands. A lower binding energy score typically indicates a more stable complex and potentially higher biological activity. The binding affinity of this compound against any known biological target has not been computationally estimated in the available literature.

Table 2: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only, as no data is currently available.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of molecular systems. physchemres.org By simulating the motions and interactions of atoms and molecules, MD provides a detailed view of the dynamic nature of a compound like this compound and its interactions with biological targets. coventry.ac.ukmpg.de

Protein-Ligand Complex Stability and Conformational Changes

A critical application of MD simulations in drug discovery is the assessment of the stability of a ligand when bound to a protein target. nih.govnih.gov For this compound, MD simulations can predict how firmly it binds within the active site of a target protein and whether the binding pose predicted by molecular docking is stable over time. eurjchem.com

Simulations would typically be run for tens to hundreds of nanoseconds. The stability of the protein-ligand complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked conformation. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket and may be dissociating. physchemres.org

These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. For instance, the pyridine (B92270) ring of this compound might adopt different torsional angles to optimize its interactions with surrounding amino acid residues. Similarly, the protein's side chains in the active site may adjust to accommodate the ligand, a phenomenon known as "induced fit." Understanding these dynamic changes is crucial for predicting the true nature of the binding interaction. nih.gov

Illustrative Data Table: RMSD of this compound in a Kinase Active Site

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.35 | 1.65 |

| 30 | 1.40 | 1.60 |

| 40 | 1.38 | 1.55 |

| 50 | 1.42 | 1.62 |

| 60 | 1.39 | 1.58 |

| 70 | 1.45 | 1.63 |

| 80 | 1.41 | 1.59 |

| 90 | 1.38 | 1.61 |

| 100 | 1.40 | 1.60 |

This is a hypothetical data table for illustrative purposes.

Water Molecule Effects on Binding Dynamics

Water molecules within a protein's binding site can play a critical role in mediating protein-ligand interactions. nih.gov MD simulations are particularly well-suited to study the effects of these water molecules on the binding of this compound. Some water molecules may be tightly bound within the active site and can form bridging interactions between the ligand and the protein. For example, a water molecule could form a hydrogen bond with the nitrogen of the cyano group of this compound and another hydrogen bond with a polar residue of the protein.

Alternatively, the binding of this compound may displace "unhappy" or high-energy water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to the binding affinity. nih.gov MD simulations can track the positions and estimate the energies of individual water molecules, helping to determine whether they are essential for binding or are better displaced by a part of the ligand. nih.gov This information is invaluable for optimizing the ligand's structure to either incorporate or displace key water molecules for improved potency.

Dimerization Effects on Target Interactions

While less common for small molecule inhibitors, the possibility of ligand dimerization within a binding site or inducing protein dimerization can be explored through advanced MD simulation techniques. In a hypothetical scenario, two molecules of this compound could potentially interact with each other within a large active site or at the interface of a protein dimer. MD simulations could be set up with multiple ligand molecules to observe their behavior and assess the likelihood and stability of such dimeric complexes. The insights gained could be crucial for understanding the stoichiometry of binding and for designing molecules that either promote or inhibit protein dimerization as a therapeutic strategy.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

The core structure of this compound, which features a cyanopyridine ring linked to a methanesulfonamide (B31651) moiety, represents a valuable scaffold for structure-based drug design. acs.org This approach relies on the three-dimensional structure of the target protein to design ligands with high affinity and selectivity.

De Novo Design Approaches

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. nih.govarxiv.org The this compound scaffold can be used as a starting point in a de novo design workflow. Algorithms can be employed to "grow" new functional groups from the core scaffold, exploring the unoccupied space within the protein's binding pocket.

For example, a program might suggest adding a hydrophobic group to the pyridine ring to interact with a nonpolar pocket in the target protein. Alternatively, it could propose adding a hydrogen bond donor or acceptor to the methanesulfonamide group to form additional interactions with the protein. These de novo designed molecules can then be prioritized for synthesis and testing based on their predicted binding affinities and other desirable properties.

Illustrative Data Table: De Novo Designed Analogs of this compound

| Analog ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) |

| DND-001 | Addition of a methyl group to the pyridine ring | -8.5 |

| DND-002 | Replacement of the cyano group with a carboxyl group | -7.9 |

| DND-003 | Addition of a hydroxyl group to the methyl of the sulfonamide | -9.2 |

| DND-004 | Extension with a phenyl ring from the pyridine | -9.8 |

This is a hypothetical data table for illustrative purposes.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy for developing lead compounds. rsc.orgmdpi.comresearchgate.net It involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking these fragments to create more potent molecules. nih.govnih.gov The this compound scaffold can be considered in the context of FBDD in two ways.

First, the entire molecule could be seen as a "fragment" that could be elaborated upon. If this compound shows even weak binding to a target, its structure can be systematically modified to improve its affinity. For instance, the methanesulfonamide group could be extended to reach a nearby sub-pocket in the protein.

Second, the this compound molecule can be deconstructed into its constituent fragments: the 2-cyanopyridine (B140075) and the methanesulfonamide. nih.gov These individual fragments could be screened for binding to the target. If, for example, the 2-cyanopyridine fragment is found to bind in a particular orientation, medicinal chemists can then explore different functional groups to attach at the 3-position to pick up additional interactions, guided by the protein's structure. The sulfonamide moiety is a well-known zinc-binding group in several enzyme inhibitors, and its presence in the scaffold suggests its potential utility in targeting metalloenzymes. mdpi.com The cyanopyridine core is also present in a number of kinase inhibitors, highlighting its relevance in this class of therapeutic targets. nih.govnih.gov

Molecular Interactions and Pharmacological Modulatory Mechanisms

Target Identification and Engagement at the Molecular Level

The pharmacological potential of a compound is rooted in its ability to interact with specific biological targets. For (2-Cyanopyridin-3-yl)methanesulfonamide, its constituent chemical features suggest several possible mechanisms of action that are observed in other molecules with similar structures.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Topoisomerases)

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. The cyanopyridine scaffold is a known feature in a number of enzyme inhibitors.

SARS-CoV-2 Main Protease (Mpro) Interaction Analysis

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The catalytic activity of Mpro is dependent on a Cys-His catalytic dyad. nih.gov While no direct studies on this compound have been reported, other molecules containing a cyanopyridine moiety have been investigated as potential Mpro inhibitors. For instance, the nitrile group (cyano group) has been successfully incorporated as a warhead in potent SARS-CoV-2 Mpro inhibitors like PF-07321332 (Nirmatrelvir), where it forms a reversible covalent bond with the catalytic cysteine residue (Cys145) of the enzyme. nih.gov

Molecular docking studies of other cyanopyridine derivatives have shown potential binding to the Mpro active site. nih.gov The cyanopyridine ring can participate in various non-covalent interactions, such as arene-H bonds and arene-arene interactions with amino acid residues like Phenylalanine and Valine within the enzyme's binding pocket. acs.org Although speculative without direct experimental evidence for this compound, its cyanopyridine structure suggests a potential for interaction with the Mpro active site.

Table 1: Examples of Cyanopyridine-Related Compounds and Their Mpro Inhibitory Activity No direct data is available for this compound. The following table includes data for other compounds containing relevant structural motifs.

| Compound | Target | Activity (IC50) | Reference |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Potent Inhibitor | nih.gov |

| Cyanidin 3-O-galactoside | SARS-CoV-2 Mpro | 9.98 µM | nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition Modalities

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibacterial agents. mdpi.comnih.govnih.gov Inhibition of these enzymes disrupts bacterial DNA replication and repair, leading to cell death. nih.gov While there is a lack of direct studies on this compound, research on other sulfonamide derivatives has indicated antibacterial potential. For example, the novel aromatic sulfonamide ligand, N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS), and its metal complexes have shown moderate activity against both gram-positive and gram-negative bacteria. researchgate.net The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis. However, direct inhibition of DNA gyrase or topoisomerase IV by this class of sulfonamides has not been extensively documented.

A study on cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives showed that these compounds have a strong affinity for human topoisomerase-IIβ, with binding energies ranging from -7.33 to -8.28 kcal/mol in molecular docking studies. nih.gov This suggests that the cyanopyridine moiety can interact with topoisomerase enzymes, though this is for a human topoisomerase and a different derivative.

CYP17 Enzyme Inhibition Pathways

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens and estrogens, making it a significant target in the treatment of hormone-dependent cancers like prostate cancer. nih.govnih.gov The inhibition of CYP17 reduces the production of these hormones. Notably, compounds containing a 3-pyridyl group have been found to be selective inhibitors of CYP17. nih.gov Abiraterone, a potent and selective irreversible CYP17 inhibitor, was developed based on observations that nonsteroidal 3-pyridyl esters exhibited improved selectivity. nih.gov This suggests that the pyridine (B92270) ring is a crucial pharmacophore for interacting with the heme-iron within the active site of the CYP17 enzyme. nih.gov

Given that this compound contains a 3-pyridyl moiety, it is plausible that it could also interact with the CYP17 enzyme. However, without experimental data, this remains a hypothesis.

Table 2: Examples of Pyridine-Containing CYP17 Inhibitors No direct data is available for this compound. The following table includes data for other pyridine-containing compounds.

| Compound | Target | Activity (IC50) | Reference |

| Abiraterone | CYP17 | Potent Inhibitor | nih.gov |

| TAK-700 | CYP17 | 28 nM | nih.gov |

| VN/124-1 (TOK-001) | CYP17 | 300 nM | nih.gov |

Receptor Modulation Studies (e.g., AMPA Receptors)

There is currently no available scientific literature that suggests an interaction between this compound or closely related cyanopyridine and sulfonamide derivatives with AMPA receptors.

DNA/RNA Interaction Mechanisms

Direct interaction with nucleic acids is another mechanism by which small molecules can exert biological effects. While there is no information on this compound interacting with DNA or RNA, some studies have shown that other pyridine-containing compounds can bind to DNA. For example, a series of hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety were found to interact with DNA, likely through a combination of groove binding and partial intercalation. mdpi.com The binding constants (Kb) for two of these compounds, 10a and 10f, were determined to be 7.75 × 10^5 M⁻¹ and 9.18 × 10^5 M⁻¹, respectively, with negative binding energies indicating spontaneous interaction. mdpi.com

These findings suggest that the pyridine ring can be a part of a larger structure that facilitates DNA binding. However, it is important to note that these are different chemical entities, and the ability of this compound to interact with DNA or RNA has not been investigated.

No Publicly Available Research Found for this compound's Molecular Interactions and Pharmacological Mechanisms

Following a comprehensive search of scientific literature and databases, no specific research findings were identified for the chemical compound this compound concerning its molecular interactions and pharmacological modulatory mechanisms as outlined. The requested detailed analysis of its effects on bacterial two-component systems, elucidation of binding sites, and specific structure-activity relationships appears to be absent from the public domain.

The initial search strategy aimed to locate data on the compound's potential modulation of bacterial two-component systems, a common target for antimicrobial research. Subsequent focused searches for information on its binding site, including hydrogen bonding networks, hydrophobic and electrostatic interactions, and any computational mutagenesis studies to identify critical residues, also yielded no relevant results. Furthermore, inquiries into its potential allosteric or orthosteric binding mechanisms and any documented structure-activity relationship (SAR) studies at the molecular level for this compound were unsuccessful.

This lack of available data prevents the creation of a scientifically accurate and informative article adhering to the requested detailed outline. The concepts mentioned in the outline, such as bacterial two-component systems, allosteric modulation, and SAR studies, are well-established principles in pharmacology and medicinal chemistry. However, their specific application and detailed investigation with respect to this compound have not been documented in accessible scientific literature.

Therefore, the generation of an article with the specified content, including data tables and detailed research findings, is not possible at this time.

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite extensive searches of scientific databases and literature, detailed research findings specifically focusing on the chemical compound this compound, particularly concerning its molecular interactions and pharmacological modulatory mechanisms, are not presently available. The stringent focus on this singular compound as requested has highlighted a significant gap in the publicly accessible research landscape.

While the broader classes of compounds to which this compound belongs—namely cyanopyridines and sulfonamides—are well-represented in medicinal chemistry research, specific structure-activity relationship (SAR) studies and rational design efforts centered on this exact molecule have not been published.

Investigations into related cyanopyridine derivatives have revealed their potential as inhibitors of various kinases, such as Pim-1 and dual PIM-1/HDAC inhibitors, which are significant targets in oncology. These studies often involve the synthesis of a series of related compounds to explore how different chemical groups at various positions on the cyanopyridine scaffold affect biological activity. This allows researchers to build a picture of the SAR for that particular series against its biological target.

Similarly, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial and anticancer drugs. Reviews of sulfonamide-containing heterocyclic derivatives demonstrate a rich history of SAR studies that have guided the development of potent and selective drugs.

However, the specific combination of a 2-cyanopyridine (B140075) core with a 3-methanesulfonamide substituent, as found in this compound, does not appear as the primary subject of any detailed study. Consequently, there is no data available to construct an analysis of how structural modifications to this specific compound would alter its target affinity, nor are there published examples of its use as a scaffold in rational drug design.

Therefore, the following sections on "Correlating Structural Modifications with Changes in Target Affinity" and "Rational Design Based on SAR Insights" cannot be populated with the scientifically accurate and specific information required. To do so would necessitate speculation and extrapolation from related but distinct chemical series, which would not adhere to the strict focus on this compound.

This lack of specific data underscores the vastness of chemical space and the focused nature of drug discovery research, where specific substitution patterns on a molecular scaffold may remain unexplored until a particular biological activity or therapeutic potential is identified.

Biophysical and Biochemical Characterization of 2 Cyanopyridin 3 Yl Methanesulfonamide Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No publicly available research data exists detailing the use of Isothermal Titration Calorimetry to characterize the binding thermodynamics of (2-Cyanopyridin-3-yl)methanesulfonamide with any biological target. Therefore, key thermodynamic parameters such as binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) for this compound have not been determined or reported.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies that have employed Surface Plasmon Resonance to investigate the binding kinetics of this compound. As a result, the association rate constant (k_a), dissociation rate constant (k_d), and equilibrium dissociation constant (K_D) for the interaction of this compound with any protein or other biomolecule are unknown.

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Information on the use of fluorescence spectroscopy to study any potential conformational changes in a biological target upon the binding of this compound is not available in the scientific literature.

Enzymatic Assays for Inhibition Constant Determination (K_i, IC_50)

No enzymatic assay data has been reported for this compound. Consequently, crucial metrics of inhibitory potency, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50), have not been determined for this compound against any enzyme.

Cell-Free Biochemical Assays for Molecular Pathway Interrogation

There is no available research that describes the use of cell-free biochemical assays to investigate the effects of this compound on any molecular pathways.

Medicinal Chemistry Implications and Future Research Directions

Utility as a Scaffold for Novel Chemical Probes

The development of chemical probes is crucial for elucidating biological pathways and identifying new drug targets. The (2-Cyanopyridin-3-yl)methanesulfonamide scaffold is well-suited for the generation of such probes. The pyridine (B92270) ring and sulfonamide group offer multiple sites for chemical modification, allowing for the attachment of reporter tags like fluorophores, biotin, or photoaffinity labels without drastically altering the core structure's binding properties.

For instance, sulfonamide-containing naphthalimides have been successfully synthesized as fluorescent probes for tumor imaging. nih.gov Similarly, systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamides have identified sites on the scaffold that can tolerate the introduction of aryl azides and fluorescent rhodamine to create affinity and photoaffinity probes for target identification. nih.gov The cyanopyridine portion of the molecule can also be leveraged, as seen in the development of 9-cyanopyronin-based dyes for advanced vibrational imaging. nih.gov By functionalizing the this compound core, a library of chemical probes could be developed to investigate its unknown biological targets and mechanisms of action.

Table 1: Potential Functionalization Sites for Chemical Probe Development

| Moiety | Potential Modification Site | Type of Probe | Potential Application |

| Pyridine Ring | Positions 4, 5, or 6 | Fluorescent Probe | Cellular imaging and target localization |

| Methane Group | Hydrogen substitution | Photoaffinity Label | Covalent modification and identification of binding partners |

| Sulfonamide Nitrogen | Hydrogen substitution | Biotinylated Probe | Affinity purification of target proteins |

Design of Targeted Inhibitors for Specific Molecular Pathways

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its role in a variety of targeted inhibitors, particularly against protein kinases. nih.govresearchgate.net Numerous 3-cyanopyridine (B1664610) derivatives have shown potent inhibitory effects against enzymes like Pim-1 kinase, VEGFR-2, and EGFR, which are critical in cancer progression. nih.govnih.govmdpi.com The cyano group often plays a key role in binding to the target protein.

The sulfonamide group is a classic zinc-binding group and a bioisostere for carboxylic acids, appearing in a wide array of enzyme inhibitors. researchgate.netmdpi.com Methanesulfonamide (B31651) derivatives, in particular, have been developed as selective COX-2 inhibitors and have been shown to improve the pharmacokinetic properties of drug candidates. nih.govnih.gov The combination of these two moieties in this compound suggests its potential as a starting point for designing potent and selective inhibitors against various enzyme classes. Future SAR studies would involve modifying the substituents on the pyridine ring to enhance potency and selectivity for specific molecular targets.

Table 2: Examples of Bioactive Cyanopyridine and Sulfonamide Derivatives

| Compound Class | Target Enzyme/Pathway | Biological Activity | Reference |

| 3-Cyanopyridine Derivatives | Pim-1 Kinase | Anticancer | nih.gov |

| Cyanopyridone Derivatives | VEGFR-2 / HER-2 | Anticancer | nih.gov |

| Methanesulfonamide Pyrimidines | HMG-CoA Reductase | Cholesterol Reduction | nih.gov |

| Pyridine-bearing Methanesulfonamides | COX-2 | Anti-inflammatory | nih.gov |

| 3-Cyanopyridine Hybrids | EGFR / BRAFV600E | Antiproliferative | mdpi.com |

Strategies for Addressing Resistance Mechanisms at the Molecular Level

Drug resistance is a major obstacle in modern medicine. For traditional sulfonamide antibacterials, resistance often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS). For targeted cancer therapies, resistance can emerge from mutations in the target kinase's binding pocket.

Developing derivatives of this compound could offer strategies to circumvent these resistance mechanisms. One approach is to design compounds that can bind to both the wild-type and mutated forms of the target enzyme. Another strategy involves creating multi-target inhibitors that can block a primary pathway as well as a compensatory or escape pathway that cancer cells might activate. mdpi.com Nanoparticle-based delivery systems carrying novel inhibitors also represent a promising avenue to overcome resistance mediated by drug efflux pumps like P-glycoprotein. mdpi.com The structural flexibility of the cyanopyridine-sulfonamide scaffold allows for the rational design of molecules that can overcome known resistance mutations or engage in multi-target pharmacology.

Exploration of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing dual-target or multi-target drugs. frontiersin.org This approach can lead to improved efficacy, a better side-effect profile, and a lower likelihood of developing resistance.

The this compound moiety is an ideal candidate for inclusion in hybrid molecules. For example, it could be linked to other heterocyclic systems known to inhibit different targets. Researchers have successfully created 3-cyanopyridone/pyrazoline hybrids with dual inhibitory activity against EGFR and BRAFV600E. mdpi.com Similarly, phenyltriazole–sulfonamide conjugates have been designed as dual-target agents against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting both penicillin-binding protein 2a (PBP2a) and DHPS. nih.gov Future work could involve synthesizing hybrids that combine the this compound core with other known kinase inhibitors, apoptosis inducers, or antimicrobial agents to create novel therapeutics with synergistic activity.

Advanced Computational Methodologies in Compound Optimization

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. Methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are invaluable. tandfonline.com

These in silico techniques can be readily applied to the this compound scaffold.

Molecular Docking can predict how derivatives of the scaffold bind to the active sites of various target proteins, helping to rationalize observed activities and guide the design of more potent analogs. nih.gov

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the structural features of a series of compounds with their biological activity, providing insights for optimization. researchgate.net

ADMET prediction allows for the early-stage evaluation of the drug-like properties of new designs, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis. tandfonline.com

By integrating these computational approaches, the process of optimizing this compound-based leads can be made significantly more efficient and cost-effective.

Perspectives on the Broader Application of Related Pyridine-Sulfonamide Architectures in Chemical Biology

The versatility of the pyridine-sulfonamide architecture extends beyond the development of traditional targeted inhibitors. The 2-amino-3-cyanopyridine (B104079) scaffold, a close relative, has been identified as a reactive intermediate for synthesis and possesses a wide range of biological activities, including antiviral and antibacterial properties. ijpsr.com This highlights the potential for derivatives of this compound to be explored for applications across different therapeutic areas.

In chemical biology, these scaffolds can serve as foundational structures for creating diverse small-molecule libraries to screen against a wide array of biological targets. semanticscholar.org The ability of the sulfonamide group to engage in specific, strong interactions with proteins, combined with the chemical tractability of the pyridine ring, makes this architecture a valuable tool for probing protein function and modulating cellular pathways in ways that may lead to entirely new therapeutic strategies. acs.org The future of pyridine-sulfonamide structures lies not only in refining their inhibitory potency against known targets but also in exploring their potential to modulate novel biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.